molecular formula C9H7BrN2O2 B12335926 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid

6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B12335926
M. Wt: 255.07 g/mol
InChI Key: NVZQPZDKYWDKMG-UHFFFAOYSA-N
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Description

6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a carboxylic acid group in its structure makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the bromination of 5-methylimidazo[1,2-a]pyridine-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes steps such as halogenation, cyclization, and functional group transformations. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Coupling Reactions: The compound can participate in Suzuki, Heck, or Sonogashira coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) and a polar solvent (e.g., DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the type of reaction. For example, substitution with an amine would yield an amino derivative, while reduction of the carboxylic acid would yield an alcohol derivative.

Scientific Research Applications

6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and carboxylic acid group play crucial roles in binding to the target molecules, thereby modulating their activity.

Comparison with Similar Compounds

    5-Methylimidazo[1,2-a]pyridine-3-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.

    6-Chloro-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which may result in different chemical properties and reactivity.

    6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid: Lacks the methyl group, which can influence its steric and electronic properties.

Uniqueness: The presence of both the bromine atom and the methyl group in 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid makes it unique in terms of its reactivity and potential applications. The bromine atom provides a site for further functionalization, while the methyl group can influence the compound’s overall stability and interaction with biological targets.

Biological Activity

6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic structure, which includes both imidazole and pyridine rings. Its molecular formula is C10_{10}H8_{8}BrN3_{3}O2_{2}, with a molecular weight of approximately 255.07 g/mol. The presence of a bromine atom at the 6-position and a methyl group at the 5-position significantly influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activities, particularly against Mycobacterium tuberculosis (Mtb). In vitro studies have demonstrated that this compound can inhibit the growth of various strains of Mtb, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. For instance, compounds derived from this scaffold have shown minimum inhibitory concentrations (MICs) as low as 0.05 μM against these pathogens .

Anticancer Activity

The compound also shows promise in anticancer research. In several studies, derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For example, certain derivatives demonstrated IC50_{50} values lower than those of standard chemotherapeutic agents like doxorubicin, indicating higher potency in inhibiting cancer cell proliferation .

The biological activity of this compound is thought to be mediated through its interaction with specific biological targets. Notably, it has been identified as a potential inhibitor of QcrB, a component of the cytochrome bc1 complex in Mtb, which plays a crucial role in ATP synthesis and electron transport. This inhibition disrupts essential metabolic processes within the bacteria .

Structure-Activity Relationship (SAR)

The unique substitution pattern at the 5 and 6 positions of the imidazo[1,2-a]pyridine ring significantly affects the compound's biological activity. Studies have shown that modifications to these positions can enhance or diminish antimicrobial efficacy. For example, replacing the methyl group at position 6 with a chloro group resulted in a two-fold decrease in activity, highlighting the importance of specific functional groups for maintaining biological potency .

Study on Anti-Tuberculosis Activity

In a study evaluating novel imidazo[1,2-a]pyridine derivatives for anti-TB properties, compounds were tested against the H37Rv strain of Mtb. The most active compounds exhibited MIC values ranging from 0.10 to 0.19 μM, outperforming traditional TB treatments like isoniazid in selectivity indices and overall effectiveness against resistant strains .

Anticancer Efficacy Evaluation

Another investigation focused on the anticancer potential of imidazo[1,2-a]pyridine derivatives revealed that certain compounds displayed significant cytotoxicity against A-431 and Jurkat cell lines. The SAR analysis indicated that specific substitutions were critical for enhancing activity against these cancer types .

Summary Table of Biological Activities

Activity Target Organism/Cell Line MIC/IC50 Values Notes
Anti-TuberculosisMycobacterium tuberculosis0.05 - 0.19 μMEffective against MDR/XDR strains
AnticancerA-431 Cell Line< Doxorubicin IC50Higher potency than standard treatments
GSK-3β InhibitionVarious Cancer LinesNanomolar rangePotential for CNS-related applications

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

6-bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H7BrN2O2/c1-5-6(10)2-3-8-11-4-7(9(13)14)12(5)8/h2-4H,1H3,(H,13,14)

InChI Key

NVZQPZDKYWDKMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NC=C(N12)C(=O)O)Br

Origin of Product

United States

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